molecular formula C23H25N3O5S B3296763 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide CAS No. 894016-68-3

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B3296763
CAS No.: 894016-68-3
M. Wt: 455.5 g/mol
InChI Key: MFEAJNGPJSEILS-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-14-20(32-23(25-14)15-9-10-18(30-3)19(13-15)31-4)11-12-24-21(27)22(28)26-16-7-5-6-8-17(16)29-2/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEAJNGPJSEILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a thiazole derivative that has garnered interest for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, dimethoxyphenyl substituents, and an ethanediamide backbone. Its molecular formula is C24H27N3O4SC_{24}H_{27}N_3O_4S, which indicates the presence of nitrogen and sulfur in its structure. The thiazole moiety is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulating signaling pathways involved in inflammation and cancer progression. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory processes .

Anticancer Activity

Research has indicated that thiazole derivatives can exhibit significant anticancer properties. In particular:

  • Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives of thiazoles have shown potent antiproliferative activity against glioblastoma multiforme cells, with some variants achieving IC50 values as low as 25 nM .
  • Mechanistic Insights : The anticancer effects are often linked to the induction of apoptosis in cancer cells and the inhibition of cell proliferation pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Inhibitory Effects : Similar thiazole compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
  • Case Studies : One study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, showcasing their potential in treating infections caused by multi-drug resistant organisms .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy:

  • COX/LOX Inhibition : As mentioned earlier, the compound may act as an inhibitor of COX and LOX enzymes, which play critical roles in the inflammatory response. Compounds with similar structures have been shown to reduce inflammation in animal models .
  • Clinical Relevance : The anti-inflammatory effects are particularly relevant in the context of chronic diseases where inflammation is a contributing factor.

Data Tables

Biological Activity IC50 Value (nM) Cell Line / Pathogen Reference
Anticancer25Glioblastoma (U87MG)
Antimicrobial50E. coli
COX Inhibition0.42COX-1

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its structural characteristics that may confer bioactivity:

  • Anticancer Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range for similar compounds against breast (MCF7) and colon (HT-29) cancer cell lines, suggesting significant antiproliferative activity .
    Cell LineIC50 (µM)Effect
    MCF710.5Significant inhibition of growth
    HT-298.7Induction of apoptosis
  • Mechanism of Action : The mechanism involves enzyme inhibition, particularly targeting carbonic anhydrase and various kinases crucial for tumor growth. This interaction may lead to altered cell proliferation and apoptosis .

Research has focused on the biological activities associated with this compound:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes can modulate cellular signaling pathways. This characteristic is vital for developing therapeutic agents aimed at diseases such as cancer.
  • Cell Cycle Modulation : Compounds with similar structures have been shown to induce cell cycle arrest in the G2/M phase, thereby reducing cell proliferation .

Material Science

The unique chemical structure allows for potential applications in the development of advanced materials:

  • Electronic Properties : The thiazole ring and methoxy groups may enhance electronic properties, making this compound suitable for use in organic electronics or sensors.

Case Studies and Research Findings

Several studies have evaluated the biological activity and potential therapeutic applications of thiazole derivatives:

  • Antitumor Studies : Research indicates that modifications to the thiazole ring can significantly influence biological activity. Substitution patterns on the phenyl moiety enhance binding affinity to target enzymes .
  • Structure-Activity Relationship (SAR) : SAR studies suggest that electron-donating groups like methoxy increase solubility and bioavailability, enhancing the therapeutic potential of these compounds .

Q & A

Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 430.2) .

Q. Chromatography :

  • HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) .

X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

Q. Modify substituents :

  • Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor binding .
  • Vary the 2-methoxyphenyl moiety to assess steric effects on amide bond flexibility .

Q. Assay design :

  • In vitro : Test inhibition of kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .
  • In silico : Perform docking simulations (AutoDock Vina) using crystallographic receptor structures (PDB: 1M17) .
    • Data Interpretation : Compare IC₅₀ values across analogs to identify critical pharmacophores .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

Q. Reproduce assays under standardized conditions :

  • Use identical cell lines (e.g., HeLa, MCF-7) and serum-free media to eliminate variability .

Q. Analyze impurities :

  • LC-MS to detect degradation products (e.g., hydrolyzed amide bonds under acidic pH) .

Q. Cross-validate mechanisms :

  • Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

Q. pH stability profiling :

  • Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Methoxy groups enhance stability at pH 7.4 but hydrolyze at pH <3 .

Q. Formulation approaches :

  • Encapsulate in PEGylated liposomes to protect against enzymatic cleavage in plasma .

Q. Prodrug design :

  • Mask the amide group as a tert-butyl carbamate, which cleaves enzymatically in target tissues .

Experimental Design Considerations

Q. How to design a robust pharmacokinetic study for this compound?

  • Methodological Answer :

Animal models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats (n=6/group) .

Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hr post-dose.

Analytical method : Quantify using UPLC-MS/MS (LOQ: 1 ng/mL) with deuterated internal standards .

Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) .

Q. What in vitro models best predict in vivo efficacy for neurological applications?

  • Methodological Answer :

Blood-brain barrier (BBB) penetration :

  • Use MDCK-MDR1 monolayers; measure Papp (apparent permeability) and efflux ratio .

Q. Neuroprotection assays :

  • Test glutamate-induced cytotoxicity in SH-SY5Y cells; measure viability via MTT assay .

Q. Target validation :

  • siRNA knockdown of suspected receptors (e.g., NMDA) to confirm mechanism .

Contradictory Data Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

  • Methodological Answer :

Q. Cell line heterogeneity :

  • Sensitivity varies by genetic background (e.g., TP53 status in HCT116 vs. SW480) .

Q. Microenvironment factors :

  • Hypoxia (1% O₂) may upregulate efflux pumps (ABCB1), reducing intracellular concentrations .

Q. Metabolic differences :

  • CYP3A4 expression in liver microsomes affects metabolite profiles; compare parent vs. metabolite activity .

Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateFunctionKey Spectral DataReference
3,4-DimethoxyphenylacetoneThiazole precursor¹H NMR (CDCl₃): δ 2.4 (s, CH₃), 3.8 (s, OCH₃)
2-Methoxyphenyl oxalateAmide coupling reagentIR: 1667 cm⁻¹ (C=O)

Q. Table 2: Bioactivity Comparison

AnalogModificationIC₅₀ (EGFR)Reference
Parent compoundNone12 nM
Cl-substituted3,4-diCl-phenyl8 nM
CF₃-substituted3-CF₃-phenyl25 nM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.